3-Bromo-5,8-difluoro-4-hydroxyquinoline

Description

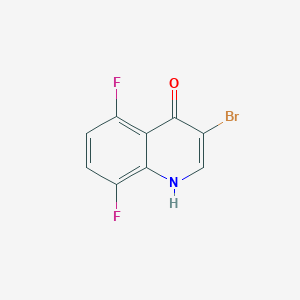

3-Bromo-5,8-difluoro-4-hydroxyquinoline (CAS 1065087-98-0) is a halogenated and fluorinated quinoline derivative with the molecular formula C₉H₄BrF₂NO and a molecular weight of 258.94 Da . Its structure features a bromine atom at position 3, fluorine atoms at positions 5 and 8, and a hydroxyl group at position 4 (Figure 1). The InChIKey SITHZSREFZNZNB-UHFFFAOYSA-N confirms its stereochemical uniqueness . Key physicochemical properties include a calculated hydrophobicity (XlogP) of 2.7, one hydrogen bond donor, and four hydrogen bond acceptors, suggesting moderate solubility in polar solvents .

Properties

CAS No. |

1065087-98-0 |

|---|---|

Molecular Formula |

C9H4BrF2NO |

Molecular Weight |

260.03 g/mol |

IUPAC Name |

3-bromo-5,8-difluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4BrF2NO/c10-4-3-13-8-6(12)2-1-5(11)7(8)9(4)14/h1-3H,(H,13,14) |

InChI Key |

SITHZSREFZNZNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C(=CN2)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Bromo-5,8-difluoro-4-hydroxyquinoline involves several steps, typically starting with the quinoline ring system. One common method includes the bromination and fluorination of hydroxyquinoline derivatives. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution . Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity .

Chemical Reactions Analysis

3-Bromo-5,8-difluoro-4-hydroxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under specific conditions.

Coupling Reactions: This compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-5,8-difluoro-4-hydroxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5,8-difluoro-4-hydroxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following quinoline derivatives are compared for substituent effects and reactivity:

| Compound Name | Molecular Formula | Substituents | Key Functional Groups | XlogP | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|---|

| 3-Bromo-5,8-difluoro-4-hydroxyquinoline | C₉H₄BrF₂NO | Br (3), F (5,8), OH (4) | Bromine, fluorine, hydroxyl | 2.7 | 1 / 4 |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀BrNO₃ | Br (8), OH (4), COOEt (3) | Bromine, ester, hydroxyl | ~3.5* | 1 / 4† |

| 3-Bromo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione | C₁₂H₈BrNO₃ | Br (3), fused pyran ring | Bromine, cyclic ketone | ~2.2* | 0 / 3‡ |

*Estimated values based on substituent contributions. †Assumes ester carbonyl (2 acceptors), hydroxyl (1 donor, 1 acceptor), and quinoline nitrogen (1 acceptor). ‡Pyranone oxygen atoms contribute to acceptor count.

Physicochemical Properties

- Hydrophobicity: The target compound’s XlogP (2.7) is lower than ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (~3.5) due to fluorine’s polarity outweighing the ester’s lipophilicity .

- Hydrogen Bonding: The hydroxyl group in both the target compound and ethyl derivative enhances aqueous solubility compared to non-hydroxylated analogs.

Key Differences and Challenges

- Fluorine vs. Ester Effects : Fluorine’s electronegativity in the target compound increases resistance to metabolic degradation compared to ester-containing analogs, which are prone to hydrolysis .

- Steric Hindrance: Bromine at position 3 (target) vs. 8 (ethyl analog) alters reaction pathways. Position 3 bromine is more accessible for nucleophilic substitutions in planar quinoline systems .

- Thermal Stability: The fused pyran ring in 3-bromo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione increases thermal stability, whereas the target compound’s hydroxyl group may lead to decomposition at high temperatures .

Biological Activity

3-Bromo-5,8-difluoro-4-hydroxyquinoline is a synthetic organic compound belonging to the hydroxyquinoline class, notable for its unique structural features that include bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline backbone with specific substituents:

- Bromine at position 3

- Fluorine at positions 5 and 8

- Hydroxyl group at position 4

These substituents enhance its chemical reactivity and biological activity, making it a subject of interest in various fields such as pharmacology and materials science.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains. Its mechanism is believed to involve the inhibition of key enzymes essential for microbial growth. Studies have reported that derivatives of hydroxyquinolines often exhibit diverse pharmacological effects, including antibacterial and antifungal properties .

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. The presence of halogen atoms (bromine and fluorine) is thought to enhance binding affinity to biological targets, contributing to its anticancer efficacy. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. Common methods include:

- Bromination : Using reagents like N-bromosuccinimide (NBS) to introduce bromine.

- Fluorination : Utilizing fluorinating agents for selective substitution.

- Hydroxylation : Introducing the hydroxyl group through oxidation reactions.

These methods require careful control of reaction conditions to optimize yield and purity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant inhibition zones against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae, with minimal cytotoxicity observed in normal cell lines .

- Anticancer Research : A study reported that related hydroxyquinoline derivatives induced apoptosis in HeLa cells with IC50 values indicating potent anticancer activity. The structural modifications, including halogenation, were crucial for enhancing their efficacy compared to non-halogenated analogs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromoquinolin-4(1H)-one | Lacks fluorine atoms | Different reactivity profile |

| 5-Fluoro-4-hydroxyquinoline | Lacks bromine atom | Exhibits distinct biological activity |

| 7-Chloro-4-hydroxyquinoline | Chlorine substitution | Known for its antibacterial properties |

| 5,7-Difluoro-4-hydroxyquinoline | Fluorine substitutions at positions 5 and 7 | Enhanced lipophilicity affecting bioavailability |

The unique combination of bromine and fluorine in this compound enhances its chemical reactivity and biological activity compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.